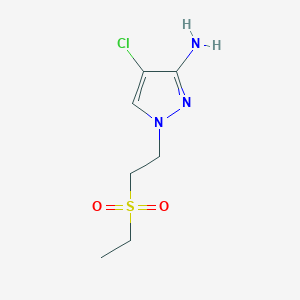![molecular formula C16H19F3N4O2 B13639919 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[31This compound is particularly noted for its role as a ketohexokinase (KHK) inhibitor, which has implications in the treatment of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid involves multiple steps, starting from the preparation of the azetidinyl and pyrimidinyl intermediates. The key steps include:
Formation of the Azetidinyl Intermediate: This involves the reaction of 2-methylazetidine with appropriate reagents to introduce the azetidinyl group.
Synthesis of the Pyrimidinyl Intermediate:
Coupling Reaction: The azetidinyl and pyrimidinyl intermediates are then coupled under specific conditions to form the bicyclohexane structure.
Final Acetylation: The final step involves the acetylation of the bicyclohexane structure to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl and pyrimidinyl moieties.
Reduction: Reduction reactions can occur, especially at the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated products.
Scientific Research Applications
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the enzyme ketohexokinase (KHK). This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby reducing the metabolic burden associated with high fructose consumption. The molecular targets include the active site of KHK, where the compound binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
PF-06835919: Another KHK inhibitor with a similar structure and function.
3-Azabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid is unique due to its specific combination of the azetidinyl, trifluoromethyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. Its ability to inhibit KHK with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C16H19F3N4O2 |
|---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25) |
InChI Key |
MDUYWDNWFXSMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
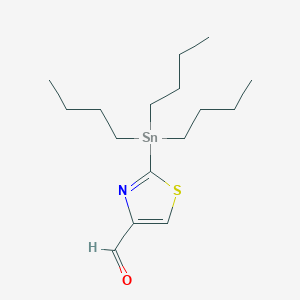
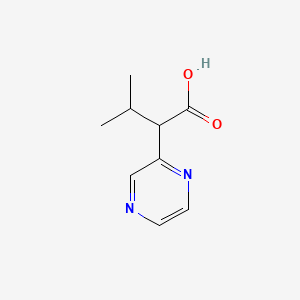
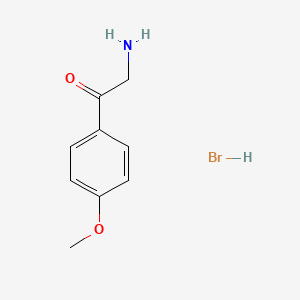
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)
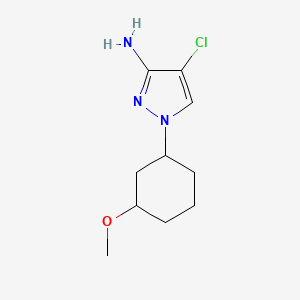



![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)
![[9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13639914.png)
